molecular formula C9H16O2 B1343039 3,5-Dimethylcyclohexane-1-carboxylic acid CAS No. 7124-21-2

3,5-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1343039
CAS No.: 7124-21-2
M. Wt: 156.22 g/mol
InChI Key: IBKKIFZBAGGCTR-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexane-1-carboxylic acid (CAS 87679-18-3) is a chiral cyclohexane derivative of significant interest in organic and medicinal chemistry research. The compound exists in stereoisomeric forms, with the cis -configured stereoisomer being a key building block for synthetic applications . Its molecular formula is C 9 H 16 O 2 and it has a molecular weight of approximately 156.22 g/mol . The defined stereochemistry of the cyclohexane ring, with methyl groups at the 3 and 5 positions, creates a specific three-dimensional structure that is highly valuable. The conformational properties of such substituted cyclohexanes are a critical area of study, as the stability of axial versus equatorial substituent orientations is governed by 1,3-diaxial interactions . This structural feature can be exploited to influence the outcome of stereospecific reactions, such as the E2 elimination, which requires an anti-periplanar relationship and proceeds optimally when the leaving group is in an axial position . In practical research, this carboxylic acid serves as a versatile precursor. It can be used in direct C-acylation reactions with various unactivated carboxylic acids to synthesize 2-acyldimedones and other β-tricarbonyl compounds . These structures represent substantial motifs in many natural products and herbicides and serve as interesting precursors for the synthesis of various heterocyclic compounds and drugs . As such, researchers utilize this compound in the scaffold development for potential therapeutic agents, including in the fight against drug-resistant diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKKIFZBAGGCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619150
Record name 3,5-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7124-21-2
Record name 3,5-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Reaction Methodologies

Advanced Synthetic Pathways and Chemical Transformations of 3,5-Dimethylcyclohexane-1-carboxylic Acid

The construction of the this compound framework can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of efficiency and stereochemical control. These pathways often involve the strategic manipulation of precursor molecules and the application of powerful carbon-carbon bond-forming reactions.

Exploration of Cyclohexanone-Derived Precursors

One of the primary routes to this compound involves the utilization of 3,5-dimethylcyclohexanone (B1585822) as a key precursor. lifechempharma.comnih.gov This approach leverages the reactivity of the ketone functionality to introduce the carboxylic acid group. A common strategy involves the conversion of the cyclohexanone (B45756) into a corresponding enolate or a related nucleophilic species, which can then react with a carboxylating agent.

For instance, the reaction of 3,5-dimethylcyclohexanone with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding lithium enolate. This enolate can then be trapped with carbon dioxide to afford the desired carboxylic acid upon acidic workup. The stereochemical outcome of this reaction can be influenced by the reaction conditions, including the choice of solvent and temperature, as well as the inherent stereochemistry of the starting cyclohexanone.

Another approach involves the haloform reaction of 3,5-dimethylcyclohexanone. Treatment of the ketone with a halogen (e.g., bromine or iodine) in the presence of a base can lead to the formation of a trihalomethyl intermediate, which is subsequently cleaved to yield the carboxylate and a haloform.

Furthermore, the synthesis of the precursor, 3,5-dimethylcyclohexanone, can be achieved through various methods, including the catalytic hydrogenation of 3,5-dimethylphenol (B42653) or the cyclization of appropriate acyclic precursors.

Multicomponent Reaction Strategies for Cyclohexanecarboxylic Acid Derivatives

While specific multicomponent reactions (MCRs) for the direct synthesis of this compound are not extensively documented, the principles of MCRs offer a promising avenue for the construction of highly substituted cyclohexanecarboxylic acid derivatives in a single pot. MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and simplifying synthetic procedures.

One potential MCR approach could involve a Michael addition-initiated ring-closing cascade. For example, the reaction of a Michael acceptor, such as an α,β-unsaturated ester, with a nucleophile and a third component bearing the necessary functionality could, in principle, be designed to construct the 3,5-dimethylcyclohexane ring and install the carboxylic acid precursor in a single step. The challenge lies in identifying the appropriate combination of starting materials and catalysts to achieve the desired regioselectivity and stereoselectivity for the 3,5-dimethyl substitution pattern.

Esterification and Functional Group Interconversion Strategies

Esterification of this compound is a fundamental transformation that allows for the protection of the carboxylic acid group and the synthesis of various ester derivatives. The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a widely used method. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, esterification can be achieved under milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for the esterification of sterically hindered alcohols or when sensitive functional groups are present in the molecule.

Functional group interconversions of the carboxylic acid group in this compound open up a wide range of synthetic possibilities. The carboxylic acid can be reduced to the corresponding alcohol, 3,5-dimethylcyclohexylmethanol, using reducing agents like lithium aluminum hydride (LiAlH4). The acid can also be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This acid chloride is a versatile intermediate that can be readily converted to amides, esters, and other carboxylic acid derivatives.

Catalytic Approaches in the Preparation and Derivatization of this compound

Catalysis plays a crucial role in both the synthesis and subsequent transformations of this compound, offering efficient and selective routes to the target molecule and its derivatives.

Homogeneous and Heterogeneous Catalysis in Cyclohexanecarboxylic Acid Synthesis

A primary catalytic method for the synthesis of cyclohexanecarboxylic acids is the hydrogenation of the corresponding benzoic acid derivatives. wikipedia.org For the synthesis of this compound, this would involve the catalytic hydrogenation of 3,5-dimethylbenzoic acid. google.com

Table 1: Catalytic Hydrogenation of Benzoic Acid Derivatives

Catalyst Support Conditions Product Reference
Palladium Carbon High temperature and pressure Cyclohexanecarboxylic acid wikipedia.org
Ruthenium Carbon High temperature and pressure Cyclohexanecarboxylic acid wikipedia.org

This table provides a general overview of catalysts used for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. Specific conditions and yields can vary depending on the substrate and reaction setup.

Heterogeneous catalysts, such as palladium, platinum, or ruthenium supported on carbon, are commonly employed for this transformation. wikipedia.org The reaction is typically carried out under hydrogen pressure and at elevated temperatures. The choice of catalyst and reaction conditions can influence the efficiency of the hydrogenation and the stereochemical outcome, leading to different ratios of cis and trans isomers of the product.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), can also be used for the hydrogenation of aromatic rings, although they are generally more sensitive to functional groups and may require milder reaction conditions.

Metal-Catalyzed Transformations

Metal-catalyzed reactions are instrumental in the derivatization of this compound and its precursors. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the cyclohexane (B81311) ring, provided a suitable halo-substituted derivative is available.

Furthermore, metal-catalyzed carboxylation reactions represent a direct approach to introduce the carboxylic acid functionality. While the direct C-H carboxylation of a 3,5-dimethylcyclohexane is challenging, advancements in this field, particularly with transition metal catalysts, may offer future synthetic routes. ruhr-uni-bochum.deresearchgate.net

The ring-opening of 1,3-dimethylcyclohexane, a related hydrocarbon, has been studied using iridium catalysts on different supports. ou.edu This research, while not directly leading to the carboxylic acid, provides insights into the reactivity of the dimethylcyclohexane skeleton under catalytic conditions and could potentially be adapted for functionalization reactions.

Organocatalytic Methods and Their Application

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available research, the principles of organocatalysis are widely applied to the synthesis of substituted cyclohexane rings. These methods offer a metal-free alternative to traditional catalysis, often providing high stereoselectivity.

Organocatalytic strategies frequently employ chiral secondary amines to activate α,β-unsaturated aldehydes or ketones, initiating cascade reactions that lead to the formation of functionalized cyclohexane structures. For instance, the asymmetric Michael addition of nucleophiles to cyclic enones, followed by further transformations, can establish the desired stereochemistry of the cyclohexane core. The application of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has proven effective in controlling the stereochemical outcome of these reactions.

In the context of synthesizing a 3,5-disubstituted cyclohexane-1-carboxylic acid derivative, an organocatalytic approach could conceptually involve the asymmetric Michael addition of a methyl-containing nucleophile to a substituted cyclohexenone precursor. Subsequent chemical modifications would then be required to introduce the carboxylic acid group at the 1-position. The development of such a route would be a significant advancement, offering a potentially more environmentally friendly and stereocontrolled synthesis compared to classical methods.

Integration of Green Chemistry Principles for Sustainable Synthesis of Cyclohexanecarboxylic Acid Compounds

The synthesis of cyclohexanecarboxylic acid and its derivatives, including this compound, is increasingly being scrutinized through the lens of green chemistry. The primary industrial route to cyclohexanecarboxylic acids is the hydrogenation of the corresponding benzoic acids. wikipedia.org Green chemistry principles are being applied to make this process more sustainable. acsgcipr.orggoogle.com

Solvent-Free and Aqueous Reaction Conditions

A key principle of green chemistry is the reduction or elimination of hazardous solvents. acsgcipr.org In the context of cyclohexanecarboxylic acid synthesis, this has led to research into solvent-free and aqueous reaction conditions.

The hydrogenation of molten benzoic acid without a solvent is a known method, although it often requires high temperatures and pressures. mdpi.com Applying this to 3,5-dimethylbenzoic acid could offer a solvent-free route to this compound. Research has also explored the use of supercritical carbon dioxide (scCO₂) as an environmentally benign solvent for the hydrogenation of benzoic acid, which can be carried out at lower temperatures. mdpi.comnih.gov

Aqueous-phase hydrogenation presents another green alternative. rsc.org The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and abundant nature. For example, the hydrogenation of benzoic acid has been successfully carried out in a binary solvent system of 1,4-dioxane (B91453) and water, which was found to increase the selectivity towards cyclohexanecarboxylic acid. researchgate.netresearchgate.net Further research could adapt these aqueous methods for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Benzoic Acid Hydrogenation

Solvent SystemCatalystTemperature (°C)Pressure (bar)Selectivity to Cyclohexanecarboxylic Acid (%)
Molten (Solvent-Free)Pd/C>180HighHigh
Supercritical CO₂Rh/C50100 (CO₂) + 40 (H₂)100
1,4-Dioxane/Water (1:1)5% Ru/C22068.986
WaterIr-based--High

Data compiled from multiple sources for general benzoic acid hydrogenation and may not be directly representative of 3,5-dimethylbenzoic acid hydrogenation.

Catalytic Systems for Reduced Environmental Impact

The choice of catalyst is crucial for developing sustainable synthetic methods. Heterogeneous catalysts are generally preferred in industrial processes due to their ease of separation and recyclability, which minimizes waste. mdpi.com For the hydrogenation of benzoic acids, supported noble metal catalysts such as palladium, platinum, rhodium, and ruthenium on supports like carbon or titania are commonly used. nih.govresearchgate.netnih.gov

Recent research has focused on developing more active and selective catalysts that can operate under milder conditions, thus reducing energy consumption. For example, a Pt/TiO₂ catalyst has shown high activity for the hydrogenation of benzoic acid and its derivatives under mild conditions. researchgate.netnih.gov The use of bimetallic catalysts, such as Ru-Re/C, has also been explored to improve selectivity and reduce the formation of byproducts. researchgate.net

The development of catalysts from renewable resources or non-precious metals is another important area of green catalytic research. While not yet widely applied to cyclohexanecarboxylic acid synthesis, these approaches hold promise for future sustainable production.

Scalability and Industrial Feasibility Assessments for Enhanced Synthetic Protocols

The transition of a synthetic protocol from the laboratory to an industrial scale presents numerous challenges. uk-cpi.com For the synthesis of this compound, any new method, whether organocatalytic or based on green chemistry principles, must be rigorously assessed for its scalability and industrial feasibility.

The traditional method for producing cyclohexanecarboxylic acids, the hydrogenation of benzoic acids, is a well-established industrial process. lookchem.com Therefore, any new protocol would need to offer significant advantages in terms of cost, safety, and environmental impact to be considered a viable alternative.

Key factors in assessing scalability include:

Reaction conditions: High pressures and temperatures require specialized and costly industrial equipment. Processes that can operate under milder conditions are generally more economically favorable.

Process efficiency: High yields and selectivities are crucial for minimizing waste and reducing purification costs.

Solvent and waste management: The use of large volumes of hazardous solvents leads to significant disposal costs and environmental burdens. Solvent-free or aqueous processes are therefore highly desirable. uk-cpi.com

Stereochemical Investigations and Conformational Dynamics

Chiral Resolution and Enantioselective Synthesis Strategies for 3,5-Dimethylcyclohexane-1-carboxylic Acid

As a chiral molecule, this compound can exist as a mixture of enantiomers. The separation of these enantiomers (resolution) and the selective synthesis of a single enantiomer are crucial for many applications.

One of the most reliable and frequently used methods for obtaining optically pure acidic compounds is resolution via diastereomeric salt formation. nii.ac.jp This classical technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Diastereomers possess different physical properties, including solubility. nii.ac.jp This difference allows for their separation by fractional crystallization. The less-soluble diastereomeric salt will preferentially crystallize from the solution, while the more-soluble salt remains dissolved. nii.ac.jp After separation, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org The efficacy of this separation is governed by the molecular recognition and packing within the crystal lattice, where intermolecular interactions like hydrogen bonds and van der Waals forces in the less soluble salt contribute to its stability. nih.gov

Commonly used chiral resolving agents for acidic compounds include naturally occurring bases like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org

Table 1: Chiral Resolution via Diastereomeric Salt Formation

Step Description Principle
1. Salt Formation A racemic mixture of the acid is reacted with a single enantiomer of a chiral base. Converts enantiomers into diastereomers.
2. Separation The diastereomeric salts are separated, typically by fractional crystallization. Diastereomers have different physical properties, such as solubility. nii.ac.jp

An alternative to resolving a racemic mixture is enantioselective synthesis, which aims to create a specific enantiomer directly. This is achieved through asymmetric induction, where a chiral influence is exerted during a chemical reaction. One established strategy involves the catalytic hydrogenation of a precursor molecule using a chiral auxiliary.

For instance, in a related synthesis of 2-methyl cyclohexane (B81311) carboxylic acids, a chiral auxiliary like (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate was used. nih.gov The most stable conformation of this substrate shields one face of the aromatic ring that is to be hydrogenated. nih.gov This steric hindrance directs the catalyst to hydrogenate the molecule from the less-hindered face, leading to the predominant formation of a specific diastereomer. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid. This method demonstrates how chirality can be strategically built into the molecule's framework during the synthesis process.

Detailed Conformational Analysis of this compound Systems

In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orglibretexts.org Due to steric strain caused by 1,3-diaxial interactions, substituents, particularly larger ones, preferentially occupy the more stable equatorial position. libretexts.orglibretexts.org

For this compound, the relative stereochemistry of the methyl groups (cis or trans) dictates the conformational preferences.

Cis Isomer : In the cis isomer, the two methyl groups are on the same face of the ring. This arrangement allows for a chair conformation where both methyl groups can simultaneously occupy equatorial positions. libretexts.org The alternative chair form would force both methyl groups into highly unfavorable axial positions, leading to significant 1,3-diaxial interactions and steric strain. libretexts.org

Trans Isomer : In the trans isomer, the methyl groups are on opposite faces of the ring. In any chair conformation, this necessitates that one methyl group is in an axial position while the other is in an equatorial position.

Cyclohexane rings are conformationally mobile, undergoing a "ring flip" that interconverts two chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

Cis Isomer : The equilibrium for the cis isomer strongly favors the conformer where both methyl groups (and typically the larger carboxylic acid group) are in equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.org The energy difference between the di-equatorial and the di-axial conformers is significant.

Trans Isomer : For the trans isomer, the ring flip converts one axial and one equatorial methyl group into a new conformation that also has one axial and one equatorial methyl group. As a result, the two chair conformers have similar energies and exist in a dynamic equilibrium, as each contains one destabilizing 1,3-diaxial interaction.

Table 2: Conformational Analysis of 3,5-Dimethylcyclohexane Isomers

Isomer Type Chair Conformation A Chair Conformation B Energy Preference
cis-3,5-dimethyl Both methyls equatorial Both methyls axial Strongly favors Conformation A

Stereochemical Influence on Molecular Recognition and Intermolecular Interactions

The specific three-dimensional arrangement of the functional groups in stereoisomers of this compound is critical for molecular recognition. The spatial arrangement and dynamic properties of the molecule can strongly influence its reactivity and interactions. nih.gov The rigid cyclohexane framework provides a well-defined scaffold that dictates how the carboxylic acid and methyl groups are presented to the external environment.

Structural Modification and Analog Development

Rational Design and Synthesis of Novel Derivatives of 3,5-Dimethylcyclohexane-1-carboxylic Acid

The rational design of new derivatives of this compound leverages its core structure to explore new chemical space. Synthetic strategies are directed at three primary sites: the carboxylic acid group, the methyl substituents, and the cyclohexane (B81311) ring itself.

The carboxylic acid group is a prime target for modification, as it can significantly influence a molecule's acidity, polarity, and ability to form hydrogen bonds. Standard transformations include esterification and amidation, which can alter pharmacokinetic properties and introduce new points of interaction with biological targets.

A more advanced strategy involves the concept of bioisosteric replacement , where the carboxylic acid is substituted with another functional group that mimics its size, shape, and electronic properties while potentially offering improved metabolic stability or membrane permeability. drughunter.comnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered heterocycles like 3-hydroxyisoxazoles. nih.govnih.gov For instance, a 5-substituted 1H-tetrazole can be synthesized from a nitrile precursor, which could be derived from the corresponding amide of this compound. The resulting tetrazole derivative would possess a similar pKa to the parent carboxylic acid but with increased lipophilicity. drughunter.comresearchgate.net

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety

Original Functional Group Bioisostere Example Key Physicochemical Change
Carboxylic Acid 5-Substituted-1H-tetrazole Increased lipophilicity, similar pKa. drughunter.com
Carboxylic Acid Acylsulfonamide Increased lipophilicity, similar pKa. nih.gov

This table is generated based on general principles of bioisosterism and does not represent experimentally verified modifications of this compound.

The stereoselective synthesis of specific isomers is a key challenge. For instance, the relative orientation of the methyl groups (cis or trans) can dramatically alter the molecule's three-dimensional structure and how it interacts with its environment. nih.gov Diastereoselective synthetic methods, often employing chiral auxiliaries or catalysts, can be used to control the stereochemistry of these substitutions. The synthesis of specific stereoisomers of substituted cyclohexanes is an active area of research, with various methods being developed to achieve high levels of diastereoselectivity.

To introduce novel structural complexity and rigidity, the 3,5-dimethylcyclohexane scaffold can be incorporated into fused heterocyclic systems or spirocyclic structures. Fused heterocycles can be constructed by building a new ring onto the existing cyclohexane framework. ias.ac.in For example, starting from 3,5-dimethylcyclohexanone (B1585822) (which can be derived from the carboxylic acid), a variety of condensation reactions can be employed to form fused pyrimidines, pyridines, or other heterocyclic rings. lifechempharma.comnih.gov

Spirocycles, which feature two rings sharing a single carbon atom, offer a unique three-dimensional architecture. The synthesis of spiro compounds often involves the reaction of a cyclic ketone, such as 3,5-dimethylcyclohexanone, with a bifunctional reagent that can form the second ring. nih.gov The introduction of spirocyclic motifs is a recognized strategy in drug discovery to increase the sp3 character of a molecule, which can lead to improved physicochemical and pharmacokinetic properties.

Elucidation of Structure-Activity Relationships (SAR) in this compound Analogues

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For analogs of this compound, this involves systematically varying the structure and observing the effect on a particular biological endpoint.

The conformationally restricted nature of the cyclohexane ring makes it an excellent scaffold for SAR studies. By synthesizing a series of analogs with defined stereochemistry and substitution patterns, researchers can probe the specific interactions that are important for biological activity. For example, comparing the activity of cis and trans isomers can reveal the optimal spatial arrangement of substituents for binding to a biological target. nih.gov

Computational methods, such as molecular docking, can be used to model the interaction of these analogs with protein binding sites. These studies can help to rationalize observed SAR data and guide the design of new, more potent compounds. The three-dimensional shape imparted by the dimethylcyclohexane core is a critical factor in these interactions.

Strategic Incorporation of the this compound Moiety into Complex Molecular Architectures

In the context of fragment-based drug discovery, a small, low-complexity fragment like a derivative of this compound that binds to a biological target can be elaborated into a more potent lead compound. The carboxylic acid or its bioisostere can serve as an anchor point, while the cyclohexane ring provides vectors for synthetic elaboration into unoccupied regions of the binding site. The defined stereochemistry of the scaffold is particularly advantageous in this approach, as it allows for precise, vector-oriented growth of the fragment.

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation of 3,5-Dimethylcyclohexane-1-carboxylic Acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and conformational assignment of this compound. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity and spatial arrangement of atoms within the molecule.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides foundational information about the chemical environment of each atom in this compound. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic environment of a nucleus, allowing for the differentiation of the various hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the carboxylic acid proton is the most deshielded, typically appearing as a broad singlet at a high chemical shift, often in the range of 10-13 ppm. princeton.edu The protons on the cyclohexane (B81311) ring and the methyl groups resonate in the aliphatic region, generally between 0.8 and 2.5 ppm. The specific shifts and coupling patterns are dependent on the stereoisomer and the conformation of the cyclohexane ring.

In the ¹³C NMR spectrum, the carboxyl carbon is highly deshielded due to the adjacent oxygen atoms, with its signal appearing around 170-185 ppm. princeton.edu The carbons of the cyclohexane ring and the methyl groups appear in the upfield region, typically between 20 and 40 ppm. The exact chemical shifts provide insight into the substitution pattern and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate ranges and can vary based on solvent and stereoisomer.

Atom TypeNucleusPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid¹H10.0 - 13.0Broad singlet, position is highly dependent on solvent and concentration. princeton.edu
Carboxylic Acid¹³C170 - 185Quaternary carbon, typically a sharp signal. princeton.edu
Ring CH (Methine)¹H1.5 - 2.5Complex multiplets.
Ring CH₂ (Methylene)¹H0.9 - 2.0Complex multiplets.
Methyl (CH₃)¹H0.8 - 1.2Typically doublets.
Ring CH (Methine)¹³C30 - 45-
Ring CH₂ (Methylene)¹³C25 - 40-
Methyl (CH₃)¹³C15 - 25-

While 1D NMR provides information on the types of atoms present, two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and elucidating the relative stereochemistry of the substituents.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton network throughout the cyclohexane ring, connecting adjacent methine and methylene (B1212753) groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding connectivity. They are crucial for determining the stereochemistry, such as whether the substituents on the ring are in cis (on the same face) or trans (on opposite faces) relationships by observing through-space interactions.

The choice of solvent can significantly influence NMR spectra, an effect that can be leveraged to gain further structural information. The chemical shift of the carboxylic acid proton is particularly sensitive to the solvent environment. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the acidic proton participates in hydrogen bonding primarily with other solute molecules, often forming dimers. In contrast, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the acidic proton will hydrogen bond strongly with the solvent molecules. thieme-connect.de This change in intermolecular interaction leads to a pronounced shift in its resonance position. thieme-connect.de Other protons in proximity to the polar carboxylic acid group may also experience minor, but measurable, shifts due to changes in the local magnetic environment induced by the solvent. thieme-connect.de

Mass Spectrometry-Based Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The exact mass is calculated from the sum of the most abundant isotopes of its constituent atoms. nih.gov

Table 2: Molecular Formula and Exact Mass of this compound

ParameterValueReference
Molecular FormulaC₉H₁₆O₂ nih.gov
Nominal Mass156 g/mol nih.gov
Monoisotopic (Exact) Mass156.11503 Da nih.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of a selected ion, providing valuable structural information. In this technique, the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to create a fragmentation spectrum.

For carboxylic acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and the loss of the entire carboxylic acid group. libretexts.orgmiamioh.edu Key fragmentation patterns for this compound would likely involve:

Loss of a hydroxyl radical (•OH): This results in an [M-17]⁺ ion. miamioh.edu

Loss of the carboxyl group (•COOH): Alpha-cleavage next to the carbonyl can lead to the loss of the entire carboxyl group, resulting in an [M-45]⁺ ion. libretexts.orgmiamioh.edu

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions that can provide information about the position of the methyl substituents.

Analysis of these fragmentation patterns serves as a fingerprint for the molecule, aiding in its identification in complex mixtures and in the characterization of its structure. nih.gov

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy are fundamental techniques for the characterization of this compound, providing insights into its functional groups and electronic structure.

Fourier-transform infrared (FT-IR) spectroscopy is particularly effective for identifying the characteristic functional groups within the molecule. The presence of the carboxylic acid moiety gives rise to several distinct and well-characterized absorption bands. A hallmark of the carboxylic acid group is the extremely broad O-H stretching vibration, which typically appears in the 3500 to 2500 cm⁻¹ region. This broadening is a direct result of strong intermolecular hydrogen bonding between molecules, which form dimeric structures in the condensed phase. copernicus.org

Overlapping with this broad O-H band are the C-H stretching vibrations of the cyclohexane ring and methyl groups. The carbonyl (C=O) stretch is another prominent feature, appearing as a strong, sharp absorption band in the range of 1730 to 1700 cm⁻¹. copernicus.org Its precise position can offer clues about the molecular environment. Furthermore, the spectrum is characterized by a C-O stretching vibration between 1320 and 1210 cm⁻¹ and a broad O-H wagging (out-of-plane bend) peak typically found between 960 and 900 cm⁻¹, which is also diagnostically useful due to its breadth and position. copernicus.org

Table 1: Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Appearance
O-H StretchCarboxylic Acid3500 - 2500Very Broad, Strong
C-H StretchAlkyl (Cyclohexane, Methyl)3000 - 2850Medium to Strong, Sharp
C=O StretchCarboxylic Acid1730 - 1700Strong, Sharp
C-O StretchCarboxylic Acid1320 - 1210Strong
O-H WagCarboxylic Acid960 - 900Broad, Medium

Electronic spectroscopy (UV-Vis) provides information about electronic transitions within a molecule. For this compound, significant absorption in the typical UV-Vis range (200–800 nm) is not expected. The molecule lacks extensive conjugation or chromophores that absorb visible light. libretexts.org The electronic transitions are limited to those within the carboxyl group and the saturated cycloalkane framework. The carboxyl group exhibits a weak n → π* transition, which typically results in absorption around 210 nm. libretexts.org This absorption is generally of low intensity and occurs at a wavelength that is at the lower limit of detection for many standard UV-Vis spectrophotometers, making it of limited practical use for routine characterization. libretexts.org

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecule's conformation, stereochemistry, and intermolecular interactions. While specific crystallographic data for derivatives of this compound are not widely available in the surveyed literature, the application of this technique to structurally similar compounds, such as cyclohexane-1,3,5-tricarboxylic acid, highlights its power. researchgate.net

For derivatives of this compound, such as esters or amides, single-crystal X-ray diffraction would provide invaluable information. Key structural details that could be elucidated include:

Absolute Configuration: For chiral isomers, X-ray crystallography can determine the absolute stereochemistry at the chiral centers.

Conformation of the Cyclohexane Ring: The analysis would reveal whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the solid state and would precisely define the axial or equatorial positions of the carboxyl and methyl substituents.

Intermolecular Interactions: A primary application would be the detailed characterization of hydrogen-bonding networks. In the solid state, carboxylic acid derivatives form intricate patterns of hydrogen bonds that dictate the crystal packing. Studies on related cyclohexane carboxylic acids have shown that carboxyl groups often form R²₂(8) hydrogen bond motifs, creating dimers that can further assemble into larger supramolecular structures like sheets or chains. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be compared with theoretical values obtained from computational modeling to identify any structural strain.

The study of cyclohexane-1,3,5-tricarboxylic acid, for example, revealed a complex triclinic structure where molecules are connected through hydrogen bonds to form supramolecular buckled honeycomb sheets. researchgate.net This demonstrates the capability of X-ray crystallography to uncover detailed solid-state packing arrangements driven by the directing effects of the carboxylic acid groups.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Mechanistic Insights and Predictive Molecular Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound. These computational methods allow for the modeling of molecular properties that can be difficult to measure experimentally, providing deep mechanistic insights.

DFT calculations are commonly used to optimize the molecular geometry of the compound, predicting the most stable conformation of the cyclohexane ring and the orientation of its substituents. Functionals such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G(d,p) have proven effective for obtaining reliable geometries and electronic properties for organic molecules. nih.gov

A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into the compound's reactivity in various chemical reactions.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), helping to assign observed absorption bands to specific electronic transitions. nih.gov By modeling reaction pathways and calculating the energies of transition states, DFT can also be used to elucidate reaction mechanisms, such as esterification or decarboxylation, providing a molecular-level understanding of the compound's chemical behavior.

Table 2: Insights from DFT-Based Molecular Modeling of this compound
Computational MethodCalculated PropertyDerived Insight
DFT Geometry OptimizationOptimized 3D Structure, Conformational EnergiesPrediction of the most stable stereoisomer and conformer (e.g., chair conformation with equatorial/axial substituents).
Frontier Molecular Orbital (FMO) AnalysisHOMO Energy & DistributionIdentifies electron-rich regions, predicting sites for electrophilic attack.
LUMO Energy & DistributionIdentifies electron-deficient regions, predicting sites for nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity, kinetic stability, and electronic excitation energy.
Transition State (TS) SearchActivation Energy BarriersElucidation of reaction mechanisms and prediction of reaction kinetics.
Time-Dependent DFT (TD-DFT)Simulated UV-Vis SpectrumAssignment of electronic transitions and interpretation of experimental spectra.

Mechanistic Investigations of Chemical Reactions

Detailed Mechanistic Studies of Reactions Involving 3,5-Dimethylcyclohexane-1-carboxylic Acid

The reactivity of carboxylic acids, including this compound, is largely dictated by the carboxylic acid group, which can participate in a variety of transformations. Mechanistic studies on analogous cyclohexanecarboxylic acid systems provide insight into the probable pathways for this specific compound.

The Hammond postulate provides a framework for understanding the structure of the transition state. youtube.com For an exothermic reaction step, the transition state is expected to resemble the reactants, while for an endothermic step, it will be more similar to the products. youtube.com In the case of the initial proton transfer from a cyclohexanecarboxylic acid, the transition state would involve the partial formation of the O-H bond with the reactant (like DDM) and partial breaking of the carboxylic acid's O-H bond. youtube.com

The following table presents kinetic data for the coupled oxidation of CO and hydrocarboxylation of cyclohexene (B86901) under various conditions, illustrating the influence of different anions on reaction rates.

Anion (X in PdX₂)Rate of CO₂ Formation (mol/(L h))Rate of Cyclohexanecarboxylic Acid Formation (mol/(L h))
Bromide0.550.48
Chloride0.590.41
Acetate0.610.31
Oxalate0.670.49
Cyclohexylcarboxylate0.580.50

Data adapted from a study on the coupled synthesis of cyclohexanecarboxylic acid. researchgate.net

Solvent effects also play a critical role in reaction kinetics. Studies on the reaction of substituted cycloalkenylcarboxylic acids with DDM showed that reaction rates are generally slower in aprotic solvents compared to protic (hydroxylic) solvents. bg.ac.rs This is because the mechanism involves a rate-determining proton transfer, which is facilitated by solvents capable of hydrogen bonding. bg.ac.rs

Role of Catalysis in Reaction Mechanisms and Selectivity Control Pertaining to Cyclohexanecarboxylic Acid Synthesis

Catalysis is fundamental to the efficient and selective synthesis of cyclohexanecarboxylic acids and their derivatives. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. youtube.com

One major route to cyclohexanecarboxylic acids is the hydrogenation of the corresponding benzoic acids. This reaction requires a catalyst to facilitate the reduction of the aromatic ring. Various metals, including ruthenium, rhodium, nickel, platinum, and palladium, are effective for this transformation, often supported on materials like carbon or alumina. google.com For example, the preparation of trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid can be achieved with high selectivity for the trans isomer using a Ruthenium on carbon (Ru/C) catalyst under basic conditions and hydrogen pressure. google.com The catalyst's role is to activate the hydrogen and mediate its addition to the aromatic ring, and the specific catalyst and conditions can control the stereochemical outcome (trans/cis selectivity). google.com

In the hydrocarboxylation of cyclohexene, a palladium-based catalyst is key. The proposed mechanism involves the formation of palladium hydride complexes and their subsequent transformations. researchgate.net The catalytic cycle is believed to involve the coordination of cyclohexene to the palladium center, insertion into the Pd-H bond, followed by CO insertion and hydrolysis to yield the carboxylic acid and regenerate the catalyst.

The following table summarizes different catalytic systems used in the synthesis of cyclohexanecarboxylic acid derivatives.

Reaction TypeCatalyst SystemSubstrateKey Outcome/Role of Catalyst
Aromatic Hydrogenation5% Ru/Cp-Aminobenzoic acidHigh selectivity for trans product (>75%)
Aromatic HydrogenationRaney NickelAminobenzoic acidCatalyzes hydrogenation to aminocyclohexanecarboxylic acid
HydrocarboxylationPdX₂-CuBr₂CyclohexeneCouples CO oxidation and hydrocarboxylation via Pd-hydride complexes
Diels-Alder/HydrogenationPd/C or Pt catalyst3-Cyclohexene-1-carboxylic acidHydrogenates the double bond to form the saturated ring

Information compiled from patents and research articles on cyclohexanecarboxylic acid synthesis. researchgate.netgoogle.comgoogle.com

Exploration of Decarboxylative Functionalization Pathways and Radical Intermediates

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While simple aliphatic carboxylic acids like this compound are generally stable, their decarboxylation can be induced under specific conditions, often proceeding through radical intermediates. reddit.com These methods provide powerful pathways for C-C and C-heteroatom bond formation.

A common strategy for generating radical intermediates from carboxylic acids involves single-electron transfer (SET). thieme-connect.com One well-established method is the silver-catalyzed decarboxylation using an oxidant like potassium persulfate (K₂S₂O₈). acs.org The plausible mechanism involves the oxidation of Ag(I) to Ag(II), which then accepts an electron from the carboxylate to form a carboxyl radical. This carboxyl radical is highly unstable and rapidly loses CO₂ to generate an alkyl radical (in this case, a 3,5-dimethylcyclohexyl radical). acs.org This alkyl radical is a key intermediate that can be trapped by various reagents to form new functional groups. For example, in a decarboxylative azidation, the alkyl radical attacks a sulfonyl azide (B81097) to yield an alkyl azide. acs.org

The involvement of a free radical intermediate in these reactions has been supported by experiments using radical probes. For example, the decarboxylation of cyclopropylacetic acid under these conditions leads to a ring-opened product, which is characteristic behavior for a cyclopropylcarbinyl radical. acs.org

Metallaphotoredox catalysis has also emerged as a powerful tool for the decarboxylative functionalization of aliphatic carboxylic acids. princeton.edu These reactions often use a photosensitizer (like an Iridium or Ruthenium complex) and a transition metal co-catalyst (like Nickel). The excited photosensitizer oxidizes the carboxylate, leading to the formation of the alkyl radical via CO₂ extrusion. This radical can then engage in a catalytic cycle with the transition metal to form the desired product. princeton.edu

A general mechanism for radical decarboxylation can be summarized as:

Initiation: An oxidant (chemical, electrochemical, or photochemical) removes an electron from the carboxylate anion (R-COO⁻).

Formation of Carboxyl Radical: This single-electron oxidation generates a carboxyl radical (R-COO•).

Decarboxylation: The carboxyl radical rapidly fragments, releasing stable CO₂ and forming a highly reactive alkyl radical (R•).

Functionalization: The alkyl radical (R•) reacts with a trapping agent or participates in a catalytic cycle to form the final product. thieme-connect.comacs.orgnih.gov

These decarboxylative pathways are synthetically valuable as they use abundant and stable carboxylic acids as precursors to reactive radical intermediates, enabling complex bond formations under relatively mild conditions. nih.gov

Applications in Advanced Chemical Sciences

Utilization of 3,5-Dimethylcyclohexane-1-carboxylic Acid in Complex Organic Synthesis as a Core Building Block

This compound serves as a valuable building block in the field of organic synthesis, primarily due to its bifunctional nature: a reactive carboxylic acid group and a well-defined, rigid cyclohexane (B81311) scaffold. The carboxylic acid functionality is a versatile handle for a variety of chemical transformations. It readily undergoes standard reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol. These reactions are fundamental in constructing more elaborate molecular architectures.

Reaction TypeReactantProductSignificance
EsterificationAlcoholEsterForms key linkages in polyesters and drug molecules.
AmidationAmineAmideCreates the stable peptide bond found in polyamides and pharmaceuticals.
ReductionReducing Agent (e.g., LiAlH₄)AlcoholConverts the acid to a primary alcohol for further functionalization.
HalogenationHalogenating Agent (e.g., SOCl₂)Acyl HalideCreates a highly reactive intermediate for subsequent reactions.

This interactive table summarizes the primary synthetic transformations of this compound.

Development of Ligands and Catalysts Incorporating the Dimethylcyclohexane Moiety

The structural features of this compound make it an intriguing component for the design of specialized ligands and catalysts. While the compound itself is not a ligand, its carboxylic acid group can be readily modified to install coordinating atoms that can bind to a metal center. The synthesis of such ligands often involves converting the carboxylic acid to an amide or ester that bears a secondary binding site, such as a pyridine (B92270) or phosphine (B1218219) group.

The incorporation of the 3,5-dimethylcyclohexane moiety provides significant steric bulk and conformational rigidity around the metal's coordination sphere. This steric hindrance is a key factor in catalyst design, as it can influence the selectivity of a catalytic reaction. For example, by controlling the space around a metal active site, ligands can direct substrates to bind in a specific orientation, favoring the formation of one product over others (stereoselectivity or regioselectivity). The defined chair-like conformation of the cyclohexane ring can create a chiral pocket around the metal, which is particularly valuable in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. The development of such tailored catalysts is crucial for the efficient and environmentally friendly synthesis of pharmaceuticals and fine chemicals. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembly Systems Involving Carboxylic Acid Functionality

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The carboxylic acid group of this compound is a powerful functional group for directing such self-assembly, primarily through hydrogen bonding. Carboxylic acids are well-known to form highly stable, cyclic dimers where two molecules are held together by a pair of strong O-H···O hydrogen bonds.

The strong tendency of the carboxylic acid group to form hydrogen bonds is a key driver in the formation of extended supramolecular structures. rsc.org In the solid state or in non-polar solvents, this compound molecules can arrange themselves into one-dimensional chains or two-dimensional layers. In these arrangements, the carboxylic acid groups link together to form a hydrogen-bonded backbone, while the dimethylcyclohexane rings project outwards from this core.

These "charge-assisted" hydrogen-bonded networks, where the hydrogen bond donor and acceptor may carry partial or formal charges, are robust and can create well-defined layered materials. mdpi.com The specific orientation of the cyclohexane rings, determined by the cis/trans stereochemistry of the methyl groups, would further influence the packing efficiency and the interlayer spacing within the supramolecular structure. The design of such organized molecular layers is of interest for applications in surface science, crystal engineering, and the development of functional organic materials.

Strategic Role in Materials Science as a Structural Component

In materials science, this compound can be employed as a monomer or a modifying agent in the synthesis of polymers. numberanalytics.com The carboxylic acid group enables its incorporation into polymer chains through condensation polymerization. For instance, reaction with diols can produce polyesters, while reaction with diamines can yield polyamides.

When integrated into a polymer, the 3,5-dimethylcyclohexane unit imparts specific properties to the final material. Unlike aromatic rings, the saturated cyclohexane ring is flexible yet conformationally restricted, and its inclusion can disrupt chain packing, lower crystallinity, and increase solubility in organic solvents. The bulky dimethyl-substituted ring adds significant free volume to the polymer matrix, which can affect properties such as the glass transition temperature and gas permeability. Furthermore, the hydrocarbon nature of the cyclohexane moiety increases the hydrophobicity and can improve the thermal stability and mechanical strength of the material, making it useful in the development of specialty plastics, coatings, and adhesives. numberanalytics.comechemi.com

Investigation as Model Compounds for Mechanistic Biological Interaction Studies

The well-defined and rigid structure of this compound makes it an excellent model compound for investigating molecular recognition and interaction in biological systems. Many biological processes, particularly enzyme-substrate binding, are highly dependent on the three-dimensional shape and electronic properties of the interacting molecules. researchgate.net By using a simple, rigid molecule like this, researchers can systematically probe the steric and electronic requirements of a biological receptor or an enzyme's active site.

This compound and related compounds are particularly useful for studying the mechanisms of enzymes that process alicyclic substrates. A key example is found in the anaerobic degradation pathways of alicyclic acids in bacteria. nih.gov For an enzyme to act on a substrate like cyclohexanecarboxylic acid, it must first activate the carboxylic acid group. nih.govresearchgate.net

Studies on enzymes such as succinyl-CoA:CHC CoA transferase have shown that the enzyme's active site specifically recognizes the cyclohexanecarboxylic acid structure and catalyzes its conversion to the corresponding coenzyme A (CoA) thioester, cyclohexanoyl-CoA. nih.govnih.gov This activation step is crucial for the subsequent enzymatic reactions, such as dehydrogenation. researchgate.net By using this compound as a substrate analog, researchers can investigate how the methyl groups influence binding and catalysis. For example, the presence of these substituents might enhance or hinder the molecule's ability to fit into the enzyme's active site, providing valuable information about the size and shape of the binding pocket and the mechanism of substrate recognition and turnover. researchgate.netjackwestin.com

Research on Receptor Modulation Mechanisms of this compound Remains an Unexplored Area of Study

Initial investigations into the biological activity of this compound have yet to yield specific details regarding its receptor modulation mechanisms. While the broader class of cyclohexane carboxylic acid derivatives has been explored for various pharmacological activities, dedicated research on the specific interactions of the 3,5-dimethyl substituted compound with cellular receptors is not extensively documented in publicly available scientific literature.

The unique structural configuration of this compound, featuring a cyclohexane ring with methyl groups at the 3 and 5 positions and a carboxylic acid group, suggests the potential for interaction with biological targets. The stereochemistry of the methyl groups (cis or trans isomers) would likely play a significant role in defining the shape and electronic distribution of the molecule, which are critical factors for receptor binding and modulation.

General studies on related cyclohexane carboxylic acid derivatives have indicated a capacity to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. However, these findings are broad and cannot be directly extrapolated to this compound without specific experimental validation.

For instance, some research has alluded to the possibility that the cis-isomer of this compound may interact with enzymes and potentially modulate biochemical pathways. This suggests a potential role as a substrate or inhibitor in enzymatic reactions, which could indirectly influence receptor signaling pathways. Despite these indications, concrete evidence from binding assays or functional studies that would elucidate specific receptor targets and the nature of the modulation (e.g., agonist, antagonist, allosteric modulator) is currently lacking.

Detailed research findings, including quantitative data such as binding affinities (Kd), inhibition constants (Ki), or half-maximal effective concentrations (EC50), are essential for characterizing the interaction of a compound with a receptor. At present, such data for this compound is not available in the scientific domain.

Data on Receptor Interactions

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound can be achieved via esterification or alkylation of cyclohexane derivatives. For example:

  • Esterification : Reacting a substituted cyclohexanol with a carboxylic acid derivative under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C) .
  • Alkylation : Introducing methyl groups via Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl₃) in anhydrous conditions.

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (≤100°C) reduce side reactions like decarboxylation.
  • Catalyst Screening : Test alternative catalysts (e.g., zeolites) to improve regioselectivity for the 3,5-dimethyl configuration.
  • Purification : Use recrystallization with polar aprotic solvents (e.g., DMF) to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and substituent positions in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methyl group signals (δ 1.2–1.5 ppm) and carboxyl proton (δ 12–14 ppm). Coupling patterns reveal stereochemistry.
    • ¹³C NMR : Confirm carboxyl carbon (δ ~170 ppm) and cyclohexane ring carbons (δ 20–40 ppm).
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K). Compare bond angles and torsional strains to DFT-optimized structures .
  • Infrared (IR) Spectroscopy : Validate carboxyl group presence via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Q. What are the stability considerations for storing this compound, and how does molecular structure influence its degradation pathways?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
    • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxyl group.
  • Degradation Pathways :
    • Hydrolysis : The carboxylic acid group is prone to hydrolysis in aqueous alkaline conditions (pH > 9). Monitor via pH-stability studies.
    • Oxidation : Methyl substituents on the cyclohexane ring may oxidize under prolonged exposure to O₂. Use inert gas (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulate reaction pathways (e.g., decarboxylation) by analyzing transition-state energies.
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Prioritize binding poses with lowest ΔG values. Validate with MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Source Validation : Cross-reference data from peer-reviewed journals (avoiding non-validated platforms like ChemIDplus ).
    • Experimental Replication : Reproduce measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility).
    • Statistical Analysis : Apply ANOVA to identify outliers in datasets. For example, discrepancies in melting points may arise from polymorphic forms or impurities .

Q. How can researchers design experiments to elucidate the acid’s role in catalytic cycles or supramolecular assemblies?

Methodological Answer:

  • Catalytic Studies :
    • Kinetic Profiling : Monitor reaction rates (e.g., esterification) via HPLC under varying acid concentrations.
    • In Situ Spectroscopy : Use FTIR or Raman to detect intermediate species during catalysis.
  • Supramolecular Assembly :
    • X-ray Diffraction : Analyze crystal packing to identify hydrogen-bonding networks involving the carboxyl group.
    • Dynamic Light Scattering (DLS) : Characterize self-assembly in solution (e.g., micelle formation) under pH 4–7 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.